5-フルオロオロチン酸

概要

説明

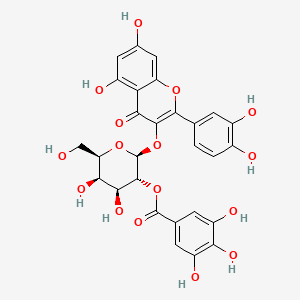

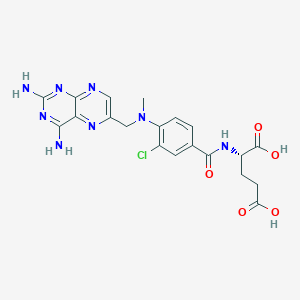

5-フルオロオロチン酸は、ピリミジン前駆体であるオロチン酸のフッ素化誘導体です。 酵母遺伝学では、5-フルオロオロチン酸を5-フルオロウラシル(毒性代謝物)に脱炭酸する酵素をコードするURA3遺伝子の欠損を選択するために主に使用されます 。 この化合物は、珪藻の選択にも使用されてきました .

科学的研究の応用

5-フルオロオロチン酸は、科学研究において幅広い用途があります。

酵母遺伝学: 酵母でURA3遺伝子の欠損を選択するために使用され、遺伝子機能と遺伝子相互作用の研究を促進します.

遺伝子ノックアウト研究: 珪藻やその他の生物における複数の遺伝子ノックアウトの生成に使用されます.

作用機序

5-フルオロオロチン酸は、次のメカニズムを通じて効果を発揮します。

5-フルオロウラシルへの脱炭酸: 酵母では、URA3遺伝子によってコードされる酵素が、5-フルオロオロチン酸を細胞に毒性のある5-フルオロウラシルに脱炭酸します.

rRNA合成の阻害: 哺乳類では、5-フルオロオロチン酸はrRNA合成を選択的に阻害します.

RNAプロセスの阻害: この化合物は、pre-rRNAの成熟rRNAへのプロセスを阻害し、tRNAの転写後修飾を阻害する可能性があります.

6. 類似の化合物との比較

類似の化合物:

オロチン酸: 5-フルオロオロチン酸の前駆体であり、5位にフッ素原子がありません.

5-フルオロウラシル: 5-フルオロオロチン酸の脱炭酸によって生成される毒性代謝物.

フルオロウリジン: 生化学的研究に使用されるヌクレオシドアナログ.

5-フルオロオロチン酸の独自性: 5-フルオロオロチン酸は、URA3遺伝子の欠損の選択のための酵母遺伝学における特定の用途のためにユニークです。 毒性代謝物(5-フルオロウラシル)に変換される能力は、遺伝学的研究と分子生物学における貴重なツールとなります .

生化学分析

Biochemical Properties

5-Fluoroorotic acid interacts with the enzyme orotidine-5’-monophosphate decarboxylase, encoded by the URA3 gene . This interaction results in the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil . The 5-fluorouracil metabolite is toxic to cells, making 5-fluoroorotic acid a useful tool in yeast genetics for selecting against the presence of the URA3 gene .

Cellular Effects

The primary cellular effect of 5-fluoroorotic acid is toxicity, which is induced through its conversion to 5-fluorouracil . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, and cells expressing this enzyme are unable to grow in the presence of 5-fluoroorotic acid .

Molecular Mechanism

The molecular mechanism of 5-fluoroorotic acid involves its conversion to 5-fluorouracil, a toxic metabolite . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, which is encoded by the URA3 gene . The resulting 5-fluorouracil metabolite is toxic to cells, inhibiting their growth .

Temporal Effects in Laboratory Settings

The effects of 5-fluoroorotic acid over time in laboratory settings are primarily related to its toxicity . As 5-fluoroorotic acid is converted to 5-fluorouracil, it induces toxicity in cells expressing the URA3 gene . This effect is consistent over time, as long as 5-fluoroorotic acid is present .

Metabolic Pathways

5-Fluoroorotic acid is involved in the pyrimidine biosynthesis pathway . It is converted to 5-fluorouracil by the enzyme orotidine-5’-monophosphate decarboxylase, which is part of this pathway .

Transport and Distribution

Given its role in yeast genetics, it is likely that it is transported into cells where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .

Subcellular Localization

Given its role in yeast genetics, it is likely that it is localized in the cytoplasm where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .

準備方法

合成経路と反応条件: 5-フルオロオロチン酸は、オロチン酸のフッ素化によって合成できます。 反応には通常、ジエチルアミノ硫黄三フッ化物(DAST)などのフッ素化剤が制御された条件下で使用され、ピリミジン環の5位にフッ素原子を導入します .

工業生産方法: 工業的な設定では、5-フルオロオロチン酸の生産は、同様のフッ素化剤を用いたオロチン酸の大規模フッ素化を含みます。 このプロセスは、収率と純度を最適化するために設計されており、副生成物と未反応の出発物質を除去するために、多くの場合、複数の精製ステップが含まれます .

化学反応の分析

類似化合物との比較

Orotic Acid: The precursor to 5-fluoroorotic acid, lacking the fluorine atom at the 5-position.

5-Fluorouracil: A toxic metabolite formed from the decarboxylation of 5-fluoroorotic acid.

Fluorouridine: A nucleoside analog used in biochemical studies.

Uniqueness of 5-Fluoroorotic Acid: 5-Fluoroorotic acid is unique due to its specific application in yeast genetics for the selection of URA3 gene absence. Its ability to be converted to a toxic metabolite (5-fluorouracil) makes it a valuable tool in genetic studies and molecular biology .

特性

IUPAC Name |

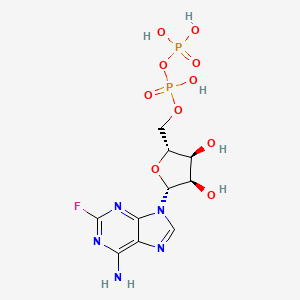

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHFUALWMUWDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220573 | |

| Record name | 5-Fluoroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-95-7 | |

| Record name | Fluoroorotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorouracil-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROOROTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-fluoroorotic acid (5-FOA) exert its effects in cells?

A1: 5-FOA itself is not inherently toxic. It becomes active after being metabolized within cells by enzymes involved in pyrimidine biosynthesis. [, , ] Specifically, the enzymes orotate phosphoribosyltransferase (OPRTase) and orotidine-5′-monophosphate decarboxylase (OMPdeCase) convert 5-FOA into 5-fluorouridine monophosphate (5-FUMP), which is further metabolized to 5-fluorouridine triphosphate (5-FUTP). [, ]

Q2: What are the downstream consequences of 5-FOA metabolism?

A2: 5-FUTP is the primary toxic metabolite. It disrupts RNA synthesis by competing with uridine triphosphate (UTP) for incorporation into RNA molecules. [, , ] This incorporation leads to the production of dysfunctional RNA, ultimately affecting protein synthesis and cell viability. [, ] Additionally, 5-FUMP can be converted to 5-fluoro-2′-deoxyuridine monophosphate, which inhibits thymidylate synthase, a key enzyme in DNA synthesis, ultimately affecting DNA replication. []

Q3: What is the molecular formula and weight of 5-FOA?

A3: The molecular formula of 5-FOA is C5H3FN2O4, and its molecular weight is 174.09 g/mol. []

Q4: Is 5-FOA stable in solution?

A4: 5-FOA is known to undergo spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C), forming 5-fluorouracil. [] This hydrolysis can be accelerated enzymatically in the presence of isolated leukocytes. []

Q5: Does the instability of 5-FOA in solution pose challenges for its use?

A5: Yes, the instability of 5-FOA can complicate its use in some applications. Its spontaneous hydrolysis to 5-fluorouracil needs to be considered when designing experiments and interpreting results. []

Q6: Can you elaborate on how 5-FOA is used for genetic manipulation?

A7: Researchers can introduce a wild-type copy of the gene encoding OPRTase (like pyrE or pyrF) on a plasmid into a mutant strain lacking a functional OPRTase. [, , ] These transformed cells become sensitive to 5-FOA. Subsequent selection for 5-FOA resistance allows the identification of cells that have lost the plasmid, enabling gene replacements and other genetic modifications. [, , ]

Q7: What is the relationship between the structure of 5-FOA and its activity?

A8: The fluorine atom at the 5-position of the pyrimidine ring is crucial for the cytotoxic activity of 5-FOA. [, ] Replacing this fluorine with a hydrogen atom results in a loss of activity. [] Modifications to other parts of the molecule, such as the addition of a methyl group, can alter cellular uptake but do not fundamentally change the mechanism of action. []

Q8: Has 5-FOA shown any potential as an antimicrobial agent?

A9: In vitro studies have demonstrated that 5-FOA exhibits selective activity against the malaria parasite Plasmodium falciparum. [] It inhibits parasite growth at concentrations significantly lower than those affecting mammalian cells. [] This selectivity is attributed to the parasite's dependence on de novo pyrimidine biosynthesis, while mammalian cells can utilize salvage pathways. []

Q9: How does resistance to 5-FOA emerge?

A10: Resistance to 5-FOA typically arises from mutations in the genes encoding enzymes involved in its metabolism, primarily OPRTase. [, ] These mutations can result in a loss of enzyme activity, preventing the conversion of 5-FOA to its toxic metabolites. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)